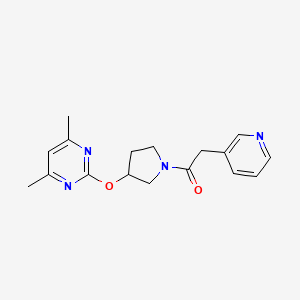
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the activation of B-cells, which play a crucial role in the immune system.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research involves the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating the role of these compounds in developing potential therapeutic agents. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material, showcasing good antibacterial and antifungal activities comparable to known drugs (A. Hossan et al., 2012).
Structural Characterization and Hydrogen Bonding
Studies on the structural characterization and hydrogen-bonding patterns in compounds provide insights into their potential applications in material science and drug design. For example, the hydrogen-bonded ribbon and sheets in pyrimidinone derivatives highlight the significance of interatomic distances and polarization, contributing to the understanding of molecular interactions (F. Orozco et al., 2009).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential indicates the broad spectrum of biological activities that these compounds may possess. Such research underscores the utility of these compounds in developing new pesticides and antimicrobial agents (P. P. Deohate et al., 2020).
Solution Speciation and Protein Binding
The study of solution speciation and human serum protein binding of pyrimidinone complexes provides valuable information for the development of therapeutic agents, highlighting the interaction of these compounds with biological molecules (Gisela Gonçalves et al., 2013).
Synthesis Methodologies
Research on the stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions to sugar-derived enones illustrates the diverse synthetic strategies applicable to the structural family of the compound , aiding in the development of novel synthetic routes for complex molecules (Guillermo A Oliveira Udry et al., 2014).
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-8-13(2)20-17(19-12)23-15-5-7-21(11-15)16(22)9-14-4-3-6-18-10-14/h3-4,6,8,10,15H,5,7,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWPKVSWDSYES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
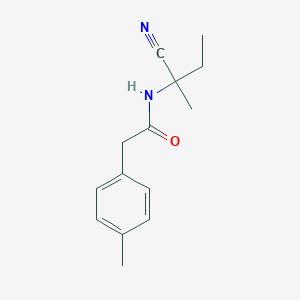
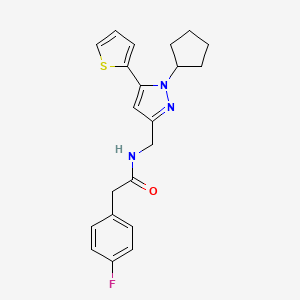
![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)
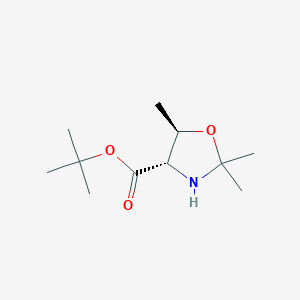
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376094.png)
![N-(3,4-dimethylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2376095.png)
![3-(Trifluoromethyl)phenyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2376098.png)
![3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376099.png)
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)
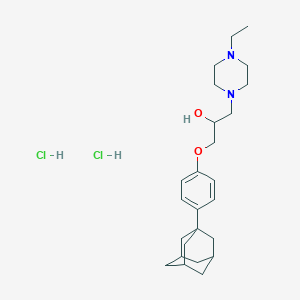
![3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376105.png)
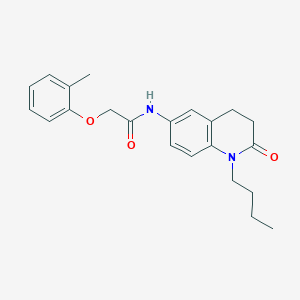
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B2376109.png)

